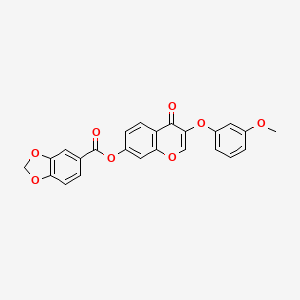
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C24H16O8 and its molecular weight is 432.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to present a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound consists of a chromenone core linked to a benzodioxole moiety, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 355.34 g/mol |
| CAS Number | 637749-62-3 |
The presence of the methoxyphenyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets involved in cellular processes. Possible mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : It may activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenones can induce apoptosis in various cancer cell lines. A study reported that this compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes.
Anti-inflammatory Activity
Similar compounds have been documented to possess anti-inflammatory properties. The chromenone structure is associated with the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
-
Anticancer Efficacy :
- Study : A recent study assessed the efficacy of this compound against various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 20 to 30 µg/mL across different cell lines.
-
Antibacterial Properties :
- Study : A comparative analysis was conducted on the antibacterial effects of this compound against standard bacterial strains.
- Findings : Results indicated a notable inhibition zone against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Propiedades
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O8/c1-27-15-3-2-4-16(10-15)31-22-12-28-20-11-17(6-7-18(20)23(22)25)32-24(26)14-5-8-19-21(9-14)30-13-29-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCUDKJEFIVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













